molecular formula C25H24N8O2 B11563606 N-(3,4-dimethylphenyl)-6-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

N-(3,4-dimethylphenyl)-6-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11563606
M. Wt: 468.5 g/mol
InChI Key: NJVJXJVDYSZNKI-CVKSISIWSA-N
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Description

N-(3,4-dimethylphenyl)-6-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the triazine family. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-6-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions

    Formation of the Triazine Core: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.

    Introduction of Hydrazinyl Group: The hydrazinyl group is introduced via a condensation reaction between hydrazine derivatives and aldehydes or ketones.

    Attachment of Aromatic Substituents: The final step involves the coupling of the triazine core with the aromatic substituents, typically through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-6-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives or other oxidized products.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the triazine core, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

N-(3,4-dimethylphenyl)-6-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-6-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other molecular interactions that influence its activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine: Lacks the hydrazinyl and nitrophenyl groups, resulting in different chemical and biological properties.

    N-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine: Similar structure but without the dimethylphenyl and hydrazinyl groups.

Uniqueness

N-(3,4-dimethylphenyl)-6-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H24N8O2

Molecular Weight

468.5 g/mol

IUPAC Name

4-N-(3,4-dimethylphenyl)-2-N-[(E)-(2-methylphenyl)methylideneamino]-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C25H24N8O2/c1-16-8-9-21(14-18(16)3)28-24-29-23(27-20-10-12-22(13-11-20)33(34)35)30-25(31-24)32-26-15-19-7-5-4-6-17(19)2/h4-15H,1-3H3,(H3,27,28,29,30,31,32)/b26-15+

InChI Key

NJVJXJVDYSZNKI-CVKSISIWSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=CC=CC=C4C)C

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC=CC=C4C)C

Origin of Product

United States

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